PF-04937319 is a synthetically derived compound classified as a partial glucokinase activator (GKA). [, , ] GKAs are a class of compounds that enhance the activity of the glucokinase enzyme, a key regulator of glucose metabolism. [, ] PF-04937319 has been investigated for its potential to improve glycemic control in preclinical and clinical studies. [, ]
Chemical Reactions Analysis
PF-04937319 undergoes metabolism primarily through oxidative and, to a lesser extent, hydrolytic pathways. [] A key metabolic transformation is N-demethylation, primarily facilitated by cytochrome P450 enzymes CYP3A and CYP2C, yielding the major metabolite M1. [] This metabolic pathway is particularly prominent in humans. [] Additionally, a carbinolamide metabolite has been detected in both preclinical models and human studies. []
Mechanism of Action
PF-04937319 acts as a partial glucokinase activator. [, , , ] Glucokinase is an enzyme crucial for glucose sensing and regulation, primarily found in the liver and pancreatic beta cells. [, ] By activating glucokinase, PF-04937319 enhances glucose metabolism. [, ] In pancreatic beta cells, this activation leads to increased glucose-stimulated insulin secretion. [, ] In the liver, glucokinase activation promotes glucose uptake and utilization. [, ] As a partial activator, PF-04937319 aims to achieve a more balanced glucokinase activation, potentially reducing the risk of hypoglycemia associated with full glucokinase activators. [, ]
Applications
The primary application of PF-04937319 in scientific research has been the investigation of its potential as a therapeutic agent for type 2 diabetes mellitus. [, , , ] Studies have explored its efficacy in improving glycemic control by evaluating parameters such as HbA1c levels, fasting plasma glucose, and postprandial glucose levels. [, ]
Beyond its therapeutic potential, PF-04937319 has served as a case study for advancing preclinical models in drug development. [, ] Research utilizing chimeric mice with humanized livers has demonstrated the value of these models in predicting human-specific metabolism, particularly for compounds exhibiting disproportionate metabolism like PF-04937319. [, ] These studies highlight the applicability of PF-04937319 in refining preclinical tools for drug discovery and development.
Compound Description: M1 is the major metabolite of PF-04937319 in humans. It is formed via N-demethylation of PF-04937319, primarily catalyzed by CYP3A and CYP2C isoforms in the liver [, ]. M1 accounts for a significant portion of the total drug-related material at steady state in humans (approximately 65%) [, ]. While less potent than PF-04937319, M1 retains some glucokinase activator activity []. It exhibits minimal off-target pharmacology and does not inhibit major human P450 enzymes [].
Relevance: M1 is a key metabolite of PF-04937319 in humans and contributes significantly to overall exposure. Its lower potency as a glucokinase activator compared to PF-04937319 is noteworthy. The substantial human-specific formation of M1 highlights the importance of species-specific metabolism considerations in drug development [].
Carbinolamide Metabolite
Compound Description: This metabolite is formed from both PF-04937319 and M1 and is identified as a human-specific metabolite []. The specific structure of the carbinolamide metabolite is not provided in the papers.
Relevance: The carbinolamide metabolite, observed in both human studies and humanized chimeric mice models, further emphasizes the distinct metabolic profile of PF-04937319 in humans compared to preclinical species []. This highlights the importance of using appropriate models, such as humanized chimeric mice, to understand human-specific metabolism for drugs like PF-04937319.
AMG 151 (ARRY-403)
Compound Description: AMG 151 is a glucokinase activator investigated for the treatment of type 2 diabetes mellitus []. It belongs to the class of direct GKAs and has shown promising potency in reducing HbA1c levels [].
Relevance: AMG 151, like PF-04937319, belongs to the glucokinase activator class of drugs. Studying the efficacy and safety profiles of different GKAs, including AMG 151, helps understand the potential benefits and risks associated with this drug class for treating type 2 diabetes [].
AZD1656
Compound Description: AZD1656 is a partial glucokinase activator that progressed to Phase II clinical trials for type 2 diabetes mellitus []. It demonstrated limited efficacy in some studies and raised concerns regarding hypoglycemia risk [].
Relevance: AZD1656 and PF-04937319 are both classified as partial glucokinase activators. Their shared classification allows for comparative analysis of their efficacy, safety, and potential for causing hypoglycemia, a common concern with GKAs [].
Dorzagliatin (HMS5552)
Compound Description: Dorzagliatin is a glucokinase activator that has shown promising results as an antidiabetic agent in recent clinical trials, achieving proof of concept for treating type 2 diabetes []. It exhibits favorable pharmacokinetic and pharmacodynamic properties and has demonstrated an ability to improve glucose homeostasis [].
MK-0941
Compound Description: MK-0941 is a glucokinase activator investigated for its potential in treating type 2 diabetes mellitus [].
Piragliatin (RO4389620)
Compound Description: Piragliatin is a glucokinase activator previously studied in clinical trials for type 2 diabetes [, , ]. Preclinical studies identified arteriopathy and neuronal toxicity as potential adverse effects associated with piragliatin, attributed to its propensity to induce hypoglycemia [].
PF-04279405
Compound Description: PF-04279405 is a glucokinase activator that was assessed for its toxicity profile in various preclinical species []. It was found to induce hypoglycemia, leading to adverse effects such as brain neuronal necrosis, peripheral neuropathy, and arteriopathy [].
PF-04651887
Compound Description: PF-04651887 is a glucokinase activator that was evaluated for toxicity in preclinical studies []. It was noted to cause hypoglycemia, which was linked to adverse effects including brain neuronal necrosis, peripheral neuropathy, and arteriopathy [].
PF-04991532
Compound Description: PF-04991532 is a glucokinase activator explored as a potential therapeutic agent for type 2 diabetes mellitus [].
Sitagliptin
Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an antidiabetic medication [, ]. It works by increasing incretin levels, which in turn stimulate insulin secretion and reduce glucagon secretion [, ].
Relevance: Sitagliptin served as an active comparator to PF-04937319 in clinical trials assessing the efficacy and safety of PF-04937319 in patients with type 2 diabetes [, ]. By comparing their effects on glycemic control and other relevant parameters, researchers aimed to evaluate the potential advantages and disadvantages of PF-04937319 in relation to an established diabetes treatment.
TTP399
Compound Description: TTP399 is a glucokinase activator studied for its potential in treating type 2 diabetes mellitus [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PEG5-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
PEG6-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
PEG7-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
PEG8-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The PEG linker contains 7 units of ethylene glycol. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.